7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the methylthio and piperidinyl groups through various substitution reactions. Common reagents used in these reactions include methyl iodide, piperidine, and thiophenol, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the naphthyridine ring or the piperidinyl group, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides, while reduction of the naphthyridine ring could produce dihydronaphthyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new materials or catalysts.
Biology
Biologically, naphthyridine derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, such compounds might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds like 1,8-naphthyridine and its various substituted forms.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine or methylpiperidine.
Uniqueness
What sets 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-15-6-5-11-27(14-15)23(28)20-13-24-22-19(10-9-16(2)25-22)21(20)26-17-7-4-8-18(12-17)29-3/h4,7-10,12-13,15H,5-6,11,14H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPFLAXJFAUORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)SC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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